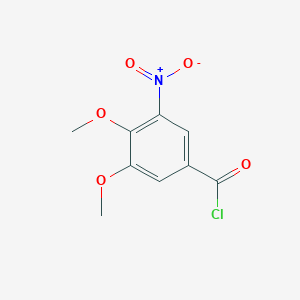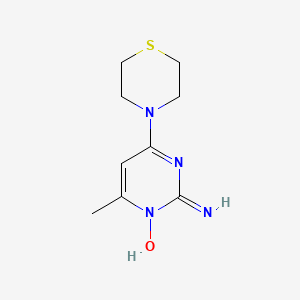
7-Fluoro-6-Nitro-4(H)-Quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-6-Nitro-4(H)-Quinazoline: is a chemical compound with the molecular formula C8H4FN3O3 . It is known for its applications in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 6th position, and a quinazoline core structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: The synthesis of 7-Fluoro-6-Nitro-4(H)-Quinazoline typically involves the nitration of 7-fluoroquinazoline. This process can be carried out using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 7-Fluoro-6-Nitro-4(H)-Quinazoline can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Sodium methoxide, methanol.
Major Products:
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of 7-amino-6-nitroquinazoline.
Substitution: Formation of various substituted quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: 7-Fluoro-6-Nitro-4(H)-Quinazoline is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Kinase Inhibitors: It serves as a precursor for the synthesis of kinase inhibitors, which are important in the study of cell signaling pathways.
Medicine:
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting cancer and respiratory diseases.
Industry:
Chemical Research: It is utilized in various chemical research processes to develop new materials and compounds.
Mécanisme D'action
The mechanism of action of 7-Fluoro-6-Nitro-4(H)-Quinazoline involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
7-Fluoro-6-Nitro-4-Hydroxyquinazoline: This compound is similar in structure but contains a hydroxy group at the 4th position instead of a hydrogen atom.
6-Nitroquinazoline: Lacks the fluorine atom at the 7th position.
4(H)-Quinazoline: The parent compound without any substituents.
Uniqueness:
Propriétés
Formule moléculaire |
C8H4FN3O3 |
|---|---|
Poids moléculaire |
209.13 g/mol |
Nom IUPAC |
7-fluoro-6-nitro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4FN3O3/c9-5-2-6-4(1-7(5)12(14)15)3-10-8(13)11-6/h1-3H,(H,10,11,13) |
Clé InChI |
QTWWHMCOMVAYJI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=NC(=O)NC2=CC(=C1[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
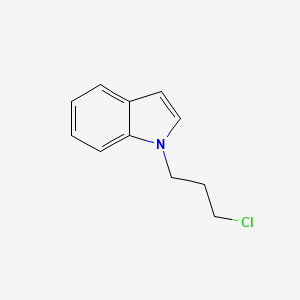
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
![2-(p-Tolyl)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B8677080.png)
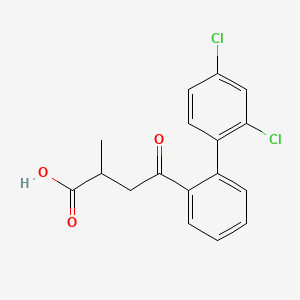

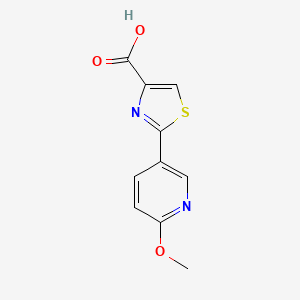

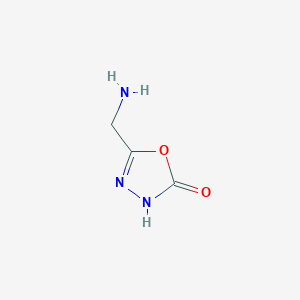
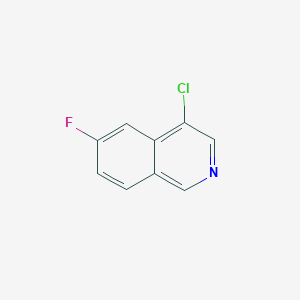
![(4-{4-[4-(1H-pyrazol-4-yl)-phenyl]-piperidin-4-yl}-phenoxy)-acetic acid](/img/structure/B8677136.png)
